Levamlodipine besylate
Description
Enantiomeric Context within Calcium Channel Blockers: The S-Enantiomer of Amlodipine (B1666008)
Identification of Levamlodipine (B1674848) as the Pharmacologically Active Isomer
Research has unequivocally identified Levamlodipine, or (S)-amlodipine, as the enantiomer responsible for the therapeutic effects of racemic amlodipine. drugbank.comtargetmol.comnih.gov The primary mechanism of action for amlodipine is the blockage of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. wikipedia.orgwikipedia.org
Receptor binding studies and in vitro pharmacological assays have demonstrated that the (S)-enantiomer is significantly more potent in blocking these calcium channels than its counterpart. wikipedia.orgfda.govmdpi.com Some studies suggest that the (S)-isomer is approximately 1,000 times more active than the (R)-isomer in this regard. fda.govmdpi.com This high degree of stereoselectivity means that the antihypertensive and antianginal properties of racemic amlodipine are almost exclusively attributable to the (S)-enantiomer. targetmol.comwikipedia.org Clinical studies have further corroborated these findings, showing that Levamlodipine at half the dose of racemic amlodipine produces an equivalent reduction in blood pressure. wikipedia.orgacs.org
Absence of Pharmacological Activity in the R-Enantiomer
In contrast to the potent calcium channel blocking activity of the (S)-enantiomer, the (R)-enantiomer of amlodipine is considered to be pharmacologically inactive with respect to this primary mechanism. wikipedia.orgfda.gov In vitro and non-clinical in vivo studies have shown that (R)-amlodipine has virtually no significant calcium channel blocking activity and does not contribute to the antihypertensive effect of the racemic mixture. fda.govfda.gov
While the (R)-enantiomer is largely inactive at the L-type calcium channels, some research suggests it may not be entirely inert and could be associated with certain side effects observed with the racemic mixture, such as peripheral edema, potentially through actions on nitric oxide pathways. mdpi.comresearchgate.net However, from the perspective of the primary therapeutic action, the activity resides with Levamlodipine. It is also important to note that (S)-amlodipine does not convert to (R)-amlodipine in the body. fda.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWCRDSRKPIDG-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150566-71-5 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150566-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levamlodipine besylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVAMLODIPINE BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacodynamics of Levamlodipine Besylate
Fundamental Mechanisms of Action at the Cellular Level
The primary mechanism of levamlodipine (B1674848) besylate revolves around its ability to modulate the influx of calcium ions into smooth muscle cells, which is a critical step in muscle contraction. patsnap.com
Inhibition of L-Type Voltage-Gated Calcium Channels
Levamlodipine besylate selectively targets and blocks the L-type voltage-gated calcium channels located in the cell membranes of vascular smooth muscle and cardiac muscle cells. drugbank.compatsnap.comhres.cacabidigitallibrary.org By inhibiting these channels, it prevents the transmembrane influx of calcium ions. patsnap.comcabidigitallibrary.org This action is highly specific, and serum calcium concentrations are not affected by the administration of levamlodipine. hres.ca The interaction with the calcium channel is characterized by a gradual onset and dissociation, which contributes to its long-acting therapeutic effect. fda.gov
Differential Selectivity for Vascular Smooth Muscle over Cardiac Muscle
A key characteristic of this compound is its greater selectivity for vascular smooth muscle cells compared to cardiac muscle cells. hres.cacabidigitallibrary.orgresearchgate.net This preferential action on the vasculature leads to a more pronounced effect on peripheral blood vessels. drugbank.com While it does have some effect on cardiac muscle, its primary therapeutic impact comes from its influence on vascular tone. cabidigitallibrary.org In vitro studies have indicated a potential negative inotropic effect (a decrease in the force of heart muscle contraction), but this is generally not considered clinically significant at therapeutic doses. drugbank.com
Downstream Physiological and Biochemical Effects
The inhibition of calcium influx by this compound triggers a cascade of downstream events that culminate in its therapeutic effects.
Mechanisms of Vasorelaxation and Peripheral Vascular Resistance Reduction
The primary consequence of levamlodipine's action is vasodilation, or the widening of blood vessels. patsnap.comhres.ca By directly acting on the smooth muscle of arteries and arterioles, it causes them to relax. fda.gov This relaxation leads to a decrease in total peripheral vascular resistance, which is the force the heart must pump against to circulate blood. hres.cacabidigitallibrary.org The reduction in this resistance is the principal mechanism by which levamlodipine lowers blood pressure. hres.ca
Modulation of Intracellular Calcium Homeostasis and Myosin Light Chain Kinase Activity
The process of muscle contraction is dependent on the concentration of intracellular calcium. patsnap.com When calcium enters the cell, it binds to calmodulin, which in turn activates an enzyme called myosin light chain kinase (MLCK). nih.govexplorationpub.com MLCK then phosphorylates the myosin light chains, a crucial step for the interaction between actin and myosin filaments that results in muscle contraction. nih.govpatsnap.com By blocking the initial influx of calcium, this compound prevents the activation of MLCK. patsnap.com This inhibition of MLCK activity leads to the relaxation of the muscle fibers. patsnap.com
Antioxidant Properties and Oxidative Stress Mitigation
Beyond its primary role as a calcium channel blocker, this compound has demonstrated antioxidant properties. medchemexpress.com It has been shown to mitigate oxidative stress by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of superoxide (B77818) dismutase (SOD), an important endogenous antioxidant enzyme. medchemexpress.commedchemexpress.eujacc.org
Table 1: Effects of Levamlodipine on Markers of Oxidative Stress
| Biomarker | Effect of Levamlodipine | Implication |
| Malondialdehyde (MDA) | Reduction in serum levels medchemexpress.commedchemexpress.eu | Decrease in lipid peroxidation and oxidative damage. |
| Superoxide Dismutase (SOD) | Increase in activity medchemexpress.commedchemexpress.eu | Enhancement of the body's natural antioxidant defenses. |
Comparative Pharmacodynamic Profiles with Racemic Amlodipine (B1666008)
Levamlodipine, the (S)-enantiomer of amlodipine, is the pharmacologically active isomer responsible for the therapeutic effects of racemic amlodipine. researchgate.netnih.govdrugbank.comtargetmol.com The racemic mixture contains both the (S)- and (R)-enantiomers in a 1:1 ratio. researchgate.net However, the two isomers exhibit different pharmacodynamic properties. elpub.ru
Receptor Binding Affinity and Specificity
The primary mechanism of action for amlodipine is the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure. drugbank.comwikipedia.org Receptor binding studies have demonstrated that levamlodipine (S-amlodipine) possesses a significantly higher affinity for these L-type calcium channels compared to its (R)-enantiomer. wikipedia.orgnih.gov In fact, the (S)-enantiomer has been shown to have approximately 1,000 times greater affinity for the receptor site than the (R)-enantiomer. nih.gov
This stereoselective binding means that levamlodipine is almost exclusively responsible for the calcium channel blocking activity of the racemic mixture. wikipedia.orgfda.gov The (R)-enantiomer has negligible activity at the L-type calcium channels. wikipedia.org While the (S)-isomer is a potent calcium channel blocker, some research suggests the (R)-isomer may contribute to other effects, such as an increase in nitric oxide release. elpub.ru The binding of amlodipine enantiomers to plasma proteins, such as human serum albumin, is also stereoselective, with the (S)-enantiomer exhibiting a higher degree of binding than the (R)-enantiomer. researchgate.net
Efficacy in Calcium Channel Blockade Relative to Racemate
The enhanced receptor binding affinity of levamlodipine directly translates to its efficacy in blocking calcium channels. As the active moiety, levamlodipine is responsible for the therapeutic antihypertensive effects of racemic amlodipine. researchgate.netnih.govtargetmol.com Clinical studies have consistently shown that levamlodipine at half the dose of the racemate provides equivalent efficacy in lowering blood pressure. nih.gov
For instance, pooled data from comparative studies demonstrated that 2.5 mg of levamlodipine was as effective as 5 mg of racemic amlodipine in reducing systolic and diastolic blood pressure. wikipedia.org This indicates that the antihypertensive activity of racemic amlodipine is attributable to the (S)-enantiomer. researchgate.net A meta-analysis of several randomized controlled trials concluded that there were no significant differences in the blood pressure-lowering effects between 2.5 mg of (S)-amlodipine and 5.0 mg of racemic amlodipine. researchgate.net
Table 1: Comparative Efficacy of Levamlodipine vs. Racemic Amlodipine in Blood Pressure Reduction
| Study Type | Levamlodipine Dose | Racemic Amlodipine Dose | Outcome | Finding | Citation |
| Pooled Data from 3 Comparative Studies | 2.5 mg | 5 mg | Average Systolic BP Reduction (standing) | 19±3 mmHg vs 19±4 mmHg | wikipedia.org |
| Pooled Data from 3 Comparative Studies | 2.5 mg | 5 mg | Average Systolic BP Reduction (supine) | 20±2 mmHg vs 19±3 mmHg | wikipedia.org |
| Pooled Data from 3 Comparative Studies | 2.5 mg | 5 mg | Average Systolic BP Reduction (sitting) | 20±2 mmHg vs 19±3 mmHg | wikipedia.org |
| Meta-analysis of 15 RCTs | 2.5 mg | 5.0 mg | Blood Pressure Control | No significant difference | researchgate.net |
| Clinical Study | 2.5 mg and 5 mg | 5 mg and 10 mg | BP-lowering action | Equivalent efficacy | wiley.com |
Absorption Kinetics and Bioavailability Research
The absorption kinetics of levamlodipine determine the onset and intensity of its therapeutic effects.
Rate and Extent of Oral Absorption (e.g., Tmax, Absolute Bioavailability)
Following oral administration, levamlodipine is absorbed with peak plasma concentrations (Cmax) being reached between 6 and 12 hours. drugs.comnih.govmedicinesfaq.com The absolute bioavailability of levamlodipine is estimated to be between 64% and 90%. drugs.comnih.govmedex.com.bd One study noted that a single 2.5 mg dose of levamlodipine resulted in a maximum plasma concentration (Cmax) of 8.3 to 9.3 ng/mL within 2 to 3 hours (Tmax). wikipedia.org Another study involving a single 5 mg dose reported a Cmax of 2.70 ± 0.49 ng/mL. researchgate.net
The area under the plasma concentration-time curve from time zero to 48 hours (AUC0–t) for a 2.5 mg dose has been measured at 95 ± 14 ng·hr/mL. wikipedia.org For a single 5 mg dose, the AUC from time zero to the last measurable concentration (AUC0-t) was found to be 141.32 ± 36.24 ng × h/mL, and the AUC from time zero to infinity (AUC0-∞) was 157.14 ± 45.65 ng × h/mL. researchgate.net
Table 1: Pharmacokinetic Parameters of Levamlodipine
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Time to Peak Plasma Concentration) | 6 - 12 hours | drugs.comnih.govmedex.com.bd |
| Absolute Bioavailability | 64% - 90% | drugs.comnih.govmedex.com.bd |
| Cmax (Peak Plasma Concentration) for 2.5 mg dose | 8.3 - 9.3 ng/mL | wikipedia.org |
| Cmax (Peak Plasma Concentration) for 5 mg dose | 2.70 ± 0.49 ng/mL | researchgate.net |
| AUC0–t (Area Under the Curve) for 2.5 mg dose | 95 ± 14 ng·hr/mL | wikipedia.org |
| AUC0-t (Area Under the Curve) for 5 mg dose | 141.32 ± 36.24 ng × h/mL | researchgate.net |
| AUC0-∞ (Area Under the Curve) for 5 mg dose | 157.14 ± 45.65 ng × h/mL | researchgate.net |
Investigation of Food-Effect on Absorption Parameters
The presence of food does not significantly alter the bioavailability of levamlodipine. drugs.comnih.govmedicinesfaq.commedex.com.bd Studies have confirmed that there is no effect of food on the pharmacokinetics of (S)-amlodipine when administered with a high-fat meal. fda.gov This lack of a food effect is consistent with findings for racemic amlodipine. fda.gov
Distribution Characteristics in Biological Systems
The distribution of a drug within the body is a key factor in its efficacy and duration of action.
Plasma Protein Binding Dynamics (e.g., Human Serum Albumin Interactions)
Ex vivo studies have demonstrated that approximately 93% of circulating levamlodipine is bound to plasma proteins in hypertensive patients. drugs.comwikipedia.org The primary binding protein is human serum albumin (HSA). medicinesfaq.comdrugbank.com Research into the interaction between levamlodipine and HSA indicates a single binding site. nih.gov The binding process is characterized by a static quenching mechanism, suggesting the formation of a stable complex. nih.gov Hydrophobic interactions are the main driving force for this binding. nih.gov
Apparent Volume of Distribution
The apparent volume of distribution (Vd) is a theoretical volume that represents the extent of a drug's distribution in the body's tissues compared to the plasma. pharmacologycanada.orgwikipedia.org The volume of distribution for levamlodipine is similar to that of amlodipine, which is approximately 21 L/kg. nih.govmedicinesfaq.commedex.com.bddrugbank.comresearchgate.netgoogle.com A large volume of distribution, such as this, indicates that the drug is extensively distributed into body tissues rather than remaining in the plasma. wikipedia.org
Metabolic Pathways and Enzyme Systems
Levamlodipine undergoes extensive metabolism in the liver, with about 90% of the drug being converted to inactive metabolites. drugs.comnih.govmedex.com.bddrugbank.com The primary enzyme system responsible for the metabolism of levamlodipine is the cytochrome P450 system, specifically the CYP3A4 isoenzyme. nih.govmedex.com.bddrugbank.comnih.govresearchgate.net The main metabolic pathway is the dehydrogenation of the dihydropyridine (B1217469) ring to form a pyridine (B92270) derivative known as M9. nih.govdrugbank.comnih.gov This metabolite is inactive. nih.gov Further biotransformation of this derivative can occur through oxidative deamination or O-dealkylation. nih.govmedex.com.bddrugbank.com
Hepatic Metabolism and Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP3A5)
Levamlodipine undergoes extensive metabolism in the liver, with approximately 90% of the administered dose being converted to inactive metabolites. wikipedia.orgdrugs.comfda.gov The primary enzyme responsible for this biotransformation is Cytochrome P450 3A4 (CYP3A4). drugbank.comnih.govpharmgkb.org CYP3A5 also plays a role in its metabolism. nih.govpharmgkb.orgnih.gov The metabolism of levamlodipine primarily involves the dehydrogenation of the dihydropyridine ring to a pyridine derivative (M9), which is considered the most significant metabolic pathway in human liver microsomes. drugbank.com This pyridine metabolite can then undergo further oxidative deamination or O-dealkylation. drugbank.com
Genetic polymorphisms in CYP3A4 and CYP3A5 can influence the metabolism of levamlodipine. pharmgkb.orgnih.gov For instance, individuals with certain CYP3A5 genotypes may exhibit different plasma concentrations of the drug. pharmgkb.org
Formation of Inactive Metabolites
The extensive hepatic metabolism of levamlodipine results in the formation of multiple inactive metabolites. wikipedia.orgdrugs.comfda.gov Approximately 90% of the parent drug is converted into these metabolites, which lack pharmacological activity. wikipedia.orgdrugs.comdrugbank.comnih.gov The primary metabolic pathway involves the oxidation of the dihydropyridine moiety to a pyridine analog. drugbank.com
Excretion Pathways and Elimination Half-Life
The elimination of levamlodipine and its metabolites occurs primarily through the kidneys. wikipedia.orgdrugs.comfda.gov About 60% of the administered dose is excreted in the urine, with approximately 10% as the unchanged parent drug and the remainder as inactive metabolites. wikipedia.orgdrugs.comnih.gov
Levamlodipine has a long elimination half-life, typically ranging from 30 to 50 hours. drugs.comdrugbank.comnih.gov This prolonged half-life allows for once-daily dosing. The plasma elimination is biphasic. drugs.comfda.gov Steady-state plasma levels are generally achieved after 7 to 8 days of consistent daily administration. drugs.comfda.gov
Key Pharmacokinetic Parameters of Levamlodipine
| Parameter | Value |
|---|---|
| Protein Binding | ~93% wikipedia.org |
| Metabolism | ~90% converted to inactive metabolites wikipedia.orgdrugs.comfda.govnih.gov |
| Primary Metabolizing Enzyme | CYP3A4 drugbank.com |
| Elimination Half-Life | 30-50 hours wikipedia.orgdrugs.comdrugbank.comnih.gov |
| Primary Route of Excretion | Renal (60% of metabolites) wikipedia.org |
Population Pharmacokinetic (PopPK) Modeling and Covariate Analysis
Population pharmacokinetic (PopPK) modeling is a valuable tool for understanding the variability in drug response among individuals and for optimizing dosing regimens.
A one-compartment model with first-order absorption has been successfully used to describe the pharmacokinetic characteristics of levamlodipine. nih.govnih.govresearchgate.net This model helps in estimating key pharmacokinetic parameters such as clearance (CL) and volume of distribution (V). nih.govnih.govresearchgate.net In one study, the typical value for the volume of distribution was reported as 3521 L, and the clearance was 62.6 L/h. nih.govnih.govresearchgate.net
Intrinsic factors, such as renal function and metabolic markers, can significantly influence the pharmacokinetics of levamlodipine. A PopPK analysis revealed that estimated glomerular filtration rate (eGFR) and uric acid levels are significant covariates affecting the clearance of levamlodipine. nih.govnih.govresearchgate.net Specifically, patients with lower eGFR and lower uric acid levels were found to have lower drug clearance. nih.govnih.gov This suggests that these patients may have higher exposure to the drug.
Extrinsic factors like smoking have been investigated for their potential impact on the pharmacokinetics and pharmacodynamics of levamlodipine. Polycyclic aromatic hydrocarbons (PAHs) found in tobacco smoke are known to induce hepatic enzymes like CYP1A1 and CYP1A2, which could potentially affect the metabolism of various drugs. nih.gov Nicotine (B1678760) itself can also have pharmacological effects that might interact with antihypertensive medications. nih.gov
However, a study investigating the influence of nicotine concentration and smoking status on levamlodipine found no significant effect on its pharmacokinetic and pharmacodynamic parameters. nih.govnih.govresearchgate.net The study concluded that while factors like eGFR and uric acid impact clearance, the current evidence does not support a significant influence of smoking-related factors on the disposition of levamlodipine. nih.govnih.gov
Pharmacogenomic Considerations and Genetic Polymorphisms Affecting Metabolism (e.g., rs4646903, rs1048943, rs762551, rs12459249, rs776746, rs2740574)
The biotransformation of levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is primarily carried out in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. nih.govmedex.com.bddovepress.com These enzymes convert approximately 90% of the drug into inactive metabolites. medex.com.bdwikipedia.org Given the critical role of these enzymes, genetic variations (polymorphisms) in the genes that code for them can lead to inter-individual differences in enzyme activity, potentially affecting the drug's pharmacokinetic profile.
A population pharmacokinetic/pharmacodynamic (PK/PD) model was established in a prospective study involving 43 patients to investigate the effects of several factors, including specific genetic polymorphisms, on the steady-state trough concentrations of this compound. nih.gov The study explored the potential influence of polymorphisms in genes related to drug metabolism, including those for polycyclic aromatic hydrocarbon (PAH) and nicotine metabolizing enzymes, as the study population consisted of smokers. nih.govmdpi.comnih.gov
The specific single nucleotide polymorphisms (SNPs) investigated were rs4646903 (CYP1A1), rs1048943 (CYP1A1), rs762551 (CYP1A2), rs12459249 (implicated in nicotine metabolism), rs776746 (CYP3A53), and rs2740574 (CYP3A41B). nih.govmdpi.comnih.govresearchgate.net The results of this modeling study indicated that none of these selected genetic polymorphisms had a significant effect on the clearance (CL) of this compound. nih.govnih.gov Instead, the model identified non-genetic factors, specifically the estimated glomerular filtration rate (eGFR) and uric acid (UA) levels, as having a significant impact on the drug's clearance. nih.govnih.gov
| Polymorphism (SNP) | Associated Gene | General Function of Gene | Reported Finding for this compound PK |
|---|---|---|---|
| rs4646903 | CYP1A1 | Metabolism of pro-carcinogens like PAHs. nih.govwjgnet.com | No significant effect on clearance. |
| rs1048943 | CYP1A1/CYP2C9 | Metabolism of xenobiotics and drugs. nih.govplos.orgnih.gov | No significant effect on clearance. |
| rs762551 | CYP1A2 | Metabolism of caffeine (B1668208) and other drugs; inducibility affected by smoking. mygenefood.comnutriplexity.com | No significant effect on clearance. |
| rs12459249 | CYP2A6 locus | Associated with nicotine metabolism rates. nih.govnih.gov | No significant effect on clearance. |
| rs776746 | CYP3A5 (3) | Major enzyme in drug metabolism; *3 allele is non-functional. mdpi.com | No significant effect on clearance. |
| rs2740574 | CYP3A4 (1B) | Primary enzyme for metabolism of ~50% of drugs, including amlodipine. nih.govmdpi.com | No significant effect on clearance. |
While the direct investigation into levamlodipine's pharmacogenomics is limited, more extensive research exists for its racemic parent, amlodipine. The findings for amlodipine are highly relevant due to the identical metabolic pathways. Research into amlodipine has shown conflicting results regarding the impact of CYP3A4 and CYP3A5 polymorphisms.
CYP3A5 (rs776746, CYP3A53): This common polymorphism results in a splicing defect and a non-functional protein, leading to lower or absent CYP3A5 enzyme activity in homozygous carriers (CYP3A53/*3). mdpi.com Several studies have investigated its effect on amlodipine:
In healthy Korean male subjects, carriers of the functional CYP3A51 allele had a significantly higher peak plasma concentration of amlodipine compared to CYP3A53/*3 carriers, suggesting that CYP3A5 polymorphisms can affect amlodipine disposition. mdpi.compharmgkb.org
In Chinese hypertensive patients who had undergone renal transplantation, the CYP3A53 polymorphism was found to affect the antihypertensive efficacy of amlodipine. nih.govnih.gov Patients with the CYP3A53/*3 genotype showed a greater reduction in diastolic blood pressure. nih.govnih.gov
Conversely, other studies have reported that the CYP3A5*3 polymorphism has no significant impact on the plasma concentration or efficacy of amlodipine, suggesting that CYP3A4 is the primary enzyme responsible for its metabolism and that polymorphic expression of CYP3A5 does not significantly affect its pharmacokinetic variability. nih.govugm.ac.id
CYP3A4 (rs2740574, CYP3A4*1B): This polymorphism is located in the promoter region of the CYP3A4 gene. mdpi.com
One study in African American women with early hypertensive renal disease found that this polymorphism was predictive of the blood pressure response to amlodipine. mdpi.comnih.gov Women carrying the A-allele (now commonly referred to as the T-allele on the reverse strand) were more likely to respond to amlodipine treatment. mdpi.comnih.govpharmgkb.org This effect was not observed in men, suggesting a potential gender-specific influence. nih.govnih.gov
However, a study analyzing the impact of 44 SNPs in 15 pharmacogenes on amlodipine pharmacokinetics found no significant correlation with the analyzed CYP3A4 variants. mdpi.com
The table below summarizes some of the key, albeit sometimes conflicting, research findings regarding the pharmacogenomics of amlodipine.
| Polymorphism (SNP) | Associated Gene | Population Studied | Key Research Finding |
|---|---|---|---|
| rs776746 | CYP3A5 | Korean | CYP3A51 carriers had higher peak plasma concentrations than *3/3 carriers. mdpi.compharmgkb.org |
| rs776746 | CYP3A5 | Chinese (post-renal transplant) | CYP3A53/3 genotype associated with greater antihypertensive efficacy. nih.govnih.gov |
| rs776746 | CYP3A5 | Various | Some studies report no significant effect on amlodipine pharmacokinetics or efficacy. nih.govugm.ac.id |
| rs2740574 | CYP3A4 | African American (Women) | Associated with increased blood pressure response to amlodipine. mdpi.comnih.govpharmgkb.org |
| rs2740574 | CYP3A4 | African American (Men) | No significant association with blood pressure response. nih.govpharmgkb.org |
Historical and Regulatory Trajectory in Pharmaceutical Research
Overview of Regulatory Approvals (e.g., U.S. FDA 505(b)(2) pathway)
Levamlodipine (B1674848), under the brand name Conjupri, received marketing approval from the U.S. Food and Drug Administration (FDA) on December 19, 2019. drugbank.comglobalreachhealth.comoptumrx.com The application for levamlodipine maleate (B1232345) tablets was submitted by CSPC Ouyi Pharmaceutical Company under the 505(b)(2) regulatory pathway. fda.gov This pathway is a streamlined process that allows for the approval of a new drug application (NDA) based, in part, on the FDA's previous findings of safety and effectiveness for a previously approved drug, known as the reference listed drug (RLD). premier-research.comthefdagroup.com
The 505(b)(2) pathway was established by the Hatch-Waxman Amendments of 1984 to avoid unnecessary duplication of studies. premier-research.com It is a hybrid approach that combines elements of a full NDA [505(b)(1)] and an abbreviated new drug application (ANDA) [505(j)]. premier-research.com This route is often used for changes to previously approved drugs, such as new dosage forms, new formulations, or, as in the case of levamlodipine, a single enantiomer of a previously approved racemate. nih.gov
For levamlodipine, the applicant was able to rely on the extensive safety and efficacy data of the reference listed drug, Norvasc® (amlodipine besylate), which was approved in 1992. fda.govfda.gov This significantly reduced the number of new clinical studies required for approval. fda.gov The FDA's review acknowledged that because the antihypertensive potency resides primarily in the (S)-enantiomer, the applicant was not required to conduct new clinical efficacy studies. fda.gov
Role of Reference Listed Drugs in Research and Development Bridging
The cornerstone of a 505(b)(2) application is the "bridging" study, which establishes a scientific link between the proposed new drug and the reference listed drug. premier-research.com In the case of levamlodipine, the applicant conducted a pivotal bioavailability (BA) study to compare the pharmacokinetics (PK) of levamlodipine in their proposed tablet with the levamlodipine present in the reference drug, Norvasc®. fda.gov
A randomized, three-way crossover study (Study LAM-US-101) was conducted to characterize the pharmacokinetics of (S)-amlodipine following the administration of a 5 mg levamlodipine maleate tablet and a 10 mg Norvasc® tablet under fasted conditions. fda.gov The results demonstrated that the peak concentration (Cmax) and the area under the curve (AUC) for (S)-amlodipine were bioequivalent between the two formulations. fda.gov This successful bridging study allowed the applicant to leverage the FDA's previous findings of safety and effectiveness for Norvasc® for the hypertension indication. fda.govfda.gov
Table 2: Bioequivalence Study Results
| Pharmacokinetic Parameter | Geometric Mean Ratio (Conjupri/Norvasc) | 90% Confidence Interval |
| Cmax | 1.02 | 0.97-1.07 |
| AUC0-tlast | 0.97 | 0.94-1.00 |
| AUC0-inf | 0.96 | 0.93-1.00 |
| Source: fda.gov |
The application also included data from post-approval studies conducted in China, where levamlodipine had been marketed since 2003, as supportive evidence. fda.govglobalreachhealth.com While these were reviewed in a cursory manner, they provided additional context for the drug's use. fda.gov The FDA's Office of Clinical Pharmacology ultimately recommended approval, concluding that the PK bridge between Conjupri and Norvasc® was acceptable. fda.gov
Preclinical Research and Experimental Disease Models
In Vitro Pharmacological Investigations
Receptor Binding Studies in Isolated Systems
Levamlodipine (B1674848), the pharmacologically active (S)-enantiomer of amlodipine (B1666008), exerts its therapeutic effects primarily through its interaction with L-type calcium channels. wikipedia.orgnih.gov Receptor binding studies have been crucial in elucidating the stereoselective action of amlodipine enantiomers. These studies have consistently demonstrated that the (S)-enantiomer, levamlodipine, possesses a significantly higher affinity for dihydropyridine (B1217469) binding sites on L-type calcium channels compared to the (R)-enantiomer. rwandafda.gov.rwnih.gov In fact, the binding affinity of S-amlodipine for these receptors is reported to be approximately 1,000 times greater than that of the R-isomer. rwandafda.gov.rwnih.gov This high degree of stereoselectivity confirms that the pharmacological activity of racemic amlodipine is almost exclusively attributable to the levamlodipine enantiomer.
Experimental data from isolated systems indicate that levamlodipine binds to both dihydropyridine and nondihydropyridine binding sites on the calcium channel. nih.govpfizer.commedicines.org.au This binding inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells. nih.govpfizer.comlabriva.com The kinetic interaction of levamlodipine with the calcium channel receptor is characterized by a gradual rate of association and dissociation, which results in a gradual onset of its vasodilatory effect. nih.govpfizer.commedicines.org.auijrpr.com
Studies using human plasma (HP) and human serum albumin (HSA) have shown that (S)-amlodipine is bound to a greater extent compared to (R)-amlodipine. researchgate.net This differential plasma protein binding may also contribute to the pharmacokinetic profile of the individual enantiomers.
Cellular Viability and Cytoprotection Assays (e.g., Cortical Neuronal Cell Death)
Levamlodipine has demonstrated neuroprotective effects in in vitro models of neuronal cell death. Specifically, studies have investigated its ability to protect cortical neurons from oxidative stress-induced injury. In primary cultures of cortical neurons, exposure to hydrogen peroxide (H₂O₂) leads to a concentration-dependent decrease in cell viability. nih.gov However, treatment with amlodipine besylate, which contains the active levamlodipine enantiomer, has been shown to restore the viability of these injured neurons. nih.gov
The neuroprotective mechanism appears to be linked to the antioxidant properties of the compound. Levamlodipine can prevent cortical neuronal cell death induced by oxidative stress at concentrations up to 50 μM. medchemexpress.com It has been observed that pre-treatment with amlodipine besylate counteracts the increase in free radicals in cortical neurons caused by H₂O₂ in a dose-dependent manner. nih.govresearchgate.net The excitatory neurotransmitter glutamate (B1630785) is known to play a pathophysiological role in the death of retinal ganglion cells (RGCs) in glaucoma. oamjms.eu Levamlodipine may offer a neuroprotective role by inhibiting the release of glutamate. oamjms.eu
Furthermore, amlodipine has been shown to modulate intracellular signaling pathways involved in cell survival and apoptosis. Treatment with amlodipine reduces the decline in pro-survival proteins such as p85αPI3K, phosphorylated Akt, and Bcl-2, and mitigates the increase in pro-apoptotic proteins like cyclooxygenase-2, cytosolic cytochrome c, and cleaved caspases 9 and 3, which are induced by oxidative stress. nih.govresearchgate.net These findings suggest that levamlodipine exerts its cytoprotective effects by reducing oxidative stress, enhancing survival signals, and inhibiting death signals within neuronal cells. nih.govresearchgate.net
| Experimental Model | Agent | Key Finding | Reference |
|---|---|---|---|
| Primary cultures of cortical neurons with H₂O₂-induced oxidative stress | Amlodipine Besylate | Restored viability of injured neurons and counteracted the increase in free radicals. Modulated pro-survival and pro-apoptotic signaling proteins. | nih.govresearchgate.net |
| Cortical neuronal cell death induced by oxidative stress | Levamlodipine Besylate | Prevented cell death at concentrations of 5-50 μM. | medchemexpress.com |
| Glutamate-induced excitotoxicity model | Levamlodipine | Suggested potential to inhibit glutamate release, offering neuroprotection to retinal ganglion cells. | oamjms.eu |
In Vitro Assessment of Inotropic Effects
The inotropic effects of levamlodipine have been investigated in isolated cardiac muscle preparations. In vitro studies have demonstrated that amlodipine can exhibit negative inotropic effects, meaning it can decrease the force of myocardial contraction. pfizer.commedicines.org.auijrpr.comdrugbank.comnih.gov This effect is consistent with its mechanism of action as a calcium channel blocker, as the influx of calcium is essential for cardiac muscle contraction. pfizer.comlabriva.com
However, these negative inotropic effects are generally observed at concentrations higher than those achieved at therapeutic doses. nih.gov Studies on isolated ventricular strips from rats showed that a negative inotropic effect of amlodipine was observed at concentrations higher than 300 nM. nih.gov At lower, more clinically relevant concentrations (5 nM-30 nM), amlodipine actually showed a protective effect, with contractions of ventricular strips being more sustained after prolonged incubation compared to untreated strips. nih.gov
Importantly, the selectivity of levamlodipine for vascular smooth muscle over cardiac muscle means that its primary effect at therapeutic concentrations is vasodilation, with minimal impact on cardiac contractility. medicines.org.audrugbank.comnih.gov While negative inotropic effects can be detected in vitro, they have not been observed to be clinically significant in intact animals at therapeutic doses. pfizer.commedicines.org.au
In Vivo Animal Model Studies
Hypertensive Animal Models (e.g., Spontaneously Hypertensive Rats)
The spontaneously hypertensive rat (SHR) is a widely utilized and well-established animal model for studying essential hypertension. mdpi.comenamine.net Studies in SHRs have consistently demonstrated the potent antihypertensive efficacy of levamlodipine.
In a single-dose study comparing levamlodipine to racemic amlodipine in SHRs, levamlodipine was found to be more potent. The effective dose to produce 20% of the maximum antihypertensive effect (ED20) was 1.74 mg/kg for levamlodipine, whereas it was 3.97 mg/kg for amlodipine besylate, making levamlodipine approximately 2.3-fold more potent. fda.gov In a multiple-dose study in SHRs over 13 days, the ED20 for levamlodipine was 1.53 mg/kg, compared to 2.09 mg/kg for amlodipine. fda.gov
Chronic administration of levamlodipine in SHRs has also been shown to effectively lower blood pressure. medchemexpress.com For instance, a four-month treatment with levamlodipine in combination with bisoprolol (B1195378) significantly decreased blood pressure in SHRs. researchgate.net Another study showed that a 16-week oral administration of levamlodipine at 1 mg/kg once daily lowered both systolic and diastolic blood pressure in SHRs. medchemexpress.com
| Study Type | Agent | Dose | Key Finding | Reference |
|---|---|---|---|---|
| Single Dose | Levamlodipine | ED20 = 1.74 mg/kg | Demonstrated approximately 2.3-fold greater potency than amlodipine besylate (ED20 = 3.97 mg/kg). | fda.gov |
| Multiple Dose (13 days) | Levamlodipine | ED20 = 1.53 mg/kg | Showed sustained antihypertensive effect compared to amlodipine (ED20 = 2.09 mg/kg). | fda.gov |
| Chronic (16 weeks) | Levamlodipine | 1 mg/kg/day (p.o.) | Reduced both systolic and diastolic blood pressure. | medchemexpress.com |
| Chronic (4 months) | Levamlodipine (in combination with Bisoprolol) | Not specified | Significantly decreased blood pressure. | researchgate.net |
Effects on Organ Hypertrophy (e.g., Heart, Aorta, Kidney)
Preclinical studies in spontaneously hypertensive rats have demonstrated that this compound can mitigate organ damage associated with high blood pressure. medchemexpress.com In these models, treatment has been shown to reduce both heart and aortic hypertrophy. medchemexpress.com Additionally, while it decreased both systolic and diastolic blood pressure, it was also associated with an increase in kidney weight, which is suggestive of preventing kidney atrophy that can occur with hypertension. medchemexpress.com
Neurological and Cognitive Disorder Models (e.g., Vascular Dementia Mice Model of Right Unilateral Common Carotid Arteries Occlusion)
This compound has been investigated for its potential therapeutic effects in a mouse model of vascular dementia (VaD). nih.govamanote.com This model is established through a procedure known as right unilateral common carotid arteries occlusion (rUCCAO), which reduces blood flow to the brain and induces cognitive impairment. nih.govresearchgate.net Research has shown that low-dose this compound could reverse the cognitive deficits observed in these VaD mice. nih.govresearchgate.net
The Morris water maze (MWM) test is a widely used behavioral assessment to evaluate spatial learning and memory in rodents. nih.govnih.gov In studies involving the rUCCAO mouse model of vascular dementia, the MWM test was employed to assess cognitive function. nih.govnih.gov Mice treated with this compound showed a reduced latency to find the hidden platform in the maze compared to the vehicle-treated group, indicating an improvement in spatial learning. nih.govresearchgate.net
The typical MWM protocol involves training the mice over several consecutive days to find a submerged platform. nih.govnih.gov A pre-training session with a visible platform is often conducted to rule out visual deficits. nih.gov During the test, the time it takes for a mouse to locate the hidden platform (escape latency) is recorded. nih.govaging-us.com A shorter escape latency is indicative of better learning and memory. aging-us.com
In the context of vascular dementia, disturbances in intracellular calcium homeostasis are considered a key factor in the pathophysiology of neurodegeneration. researchgate.net One important biochemical marker in this process is the Calcium/calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in synaptic plasticity and memory formation. medchemexpress.com Studies on VaD mice have revealed that the condition leads to reduced levels of phosphorylated CaMKII (p-CaMKII) in the hippocampus. nih.govresearchgate.net Treatment with this compound has been shown to partially restore these diminished p-CaMKII levels. medchemexpress.comnih.govresearchgate.net This restoration of p-CaMKII is associated with the observed improvements in cognitive function. medchemexpress.comnih.gov
Assessment of Cognitive Function (e.g., Morris Water Maze Test)
Preclinical Toxicological and Safety Evaluations
Acute and Chronic Toxicity Studies in Animal Species (e.g., Mouse, Canine)
Acute toxicity studies in mice have been conducted to determine the immediate effects of a single high dose of levamlodipine. fda.gov In one such study, a high dose of levamlodipine maleate (B1232345) was found to have an inhibitory effect on the central nervous system in mice. fda.gov Chronic toxicity studies have also been performed. A two-year study in mice with racemic amlodipine at doses of 0.5, 1.25, and 2.5 mg/kg/day did not show any evidence of carcinogenic effects. fda.gov
In canines, a six-week repeat-dose toxicity study of levamlodipine maleate resulted in gastrointestinal reactions such as soft or loose stools, decreased appetite, and emesis at every dose level. fda.gov However, no toxic reactions related to the experimental product were observed in terms of weight, temperature, blood pressure, hematology, stool and urine analysis, or bone marrow. fda.gov Single oral doses of levamlodipine maleate were found to decrease blood pressure in healthy dogs without significantly affecting other cardiovascular or respiratory indicators. fda.gov
Developmental Toxicity Assessments in Juvenile Animal Models (e.g., Rats)
Developmental toxicity studies for levamlodipine benzenesulfonate (B1194179) have been conducted in Sprague-Dawley rats to assess its effects on embryos and fetuses. nih.gov In one study, a dose of 20 mg/kg resulted in maternal body weight reduction, which was reversible after the treatment period ended. nih.gov This dose was also associated with a skewed sex ratio in the fetuses (a higher proportion of males) and some effects on fetal sternum development, though no skeletal malformations were noted. nih.gov Doses of 5 and 10 mg/kg did not produce significant gross morphological abnormalities in the dams, nor did they cause significant embryotoxicity or foetotoxicity. nih.gov The no-observed-adverse-effect level (NOAEL) for developmental toxicity of levamlodipine benzenesulfonate in this study was determined to be 10 mg/kg/day. nih.gov It is important to note that reproductive toxicity studies with aliskiren, a different cardiovascular drug, did not show evidence of embryofetal toxicity or teratogenicity in rats or rabbits. europa.eu
Clinical Efficacy Studies and Therapeutic Applications
Efficacy in Hypertension Management
Levamlodipine (B1674848) is a calcium channel blocker indicated for the treatment of hypertension in adults and children 6 years and older. drugs.com By inhibiting the influx of calcium ions into vascular smooth muscle cells, it causes vasodilation, leading to a reduction in peripheral vascular resistance and consequently, a lowering of blood pressure. patsnap.commayoclinic.org
Comparative Effectiveness Studies with Racemic Amlodipine (B1666008) (e.g., Amlodipine Besylate, Amlodipine Maleate)
Clinical research has consistently demonstrated that levamlodipine exhibits a comparable antihypertensive effect to racemic amlodipine, but at half the dose. Pooled data from three comparative studies involving 200 patients with mild to moderate hypertension showed that 2.5 mg of levamlodipine was as effective as 5 mg of racemic amlodipine in lowering blood pressure. wikipedia.org
A large-scale, pragmatic comparative effectiveness study, the LEADER study, conducted across 110 centers in China with over 10,000 patients, compared levamlodipine maleate (B1232345) with amlodipine besylate over a 24-month follow-up period. nih.govresearchgate.net The study found no statistically significant difference in the incidence of major adverse cardiovascular and cerebrovascular events (MACCE) between the two groups (4.4% for levamlodipine maleate vs. 5.2% for amlodipine besylate). researchgate.netiomcworld.org At the end of the study, the blood pressure reduction was similar in both groups. fda.gov
Another study comparing S-amlodipine with racemic amlodipine reported no significant differences in the changes in sitting diastolic and systolic blood pressure between the two treatments. iomcworld.org Furthermore, a meta-analysis indicated that the weighted mean difference of systolic and diastolic blood pressure decrease after four weeks of treatment was comparable between S-amlodipine and racemic amlodipine. iomcworld.org
The following table summarizes the comparative blood pressure reduction observed in a study comparing levamlodipine and racemic amlodipine.
| Position | Levamlodipine (Average Systolic BP Reduction in mm Hg) | Racemic Amlodipine (Average Systolic BP Reduction in mm Hg) |
|---|---|---|
| Standing | 19 ± 3 | 19 ± 4 |
| Supine | 20 ± 2 | 19 ± 3 |
| Sitting | 20 ± 2 | 19 ± 3 |
Responder Rates and Blood Pressure Reduction Metrics
A post-hoc analysis of pooled clinical trials evaluated responder rates, defined as a reduction of >20 mm Hg in systolic blood pressure (SBP) or >10 mm Hg in diastolic blood pressure (DBP), or achieving a blood pressure goal of <140/90 mm Hg at 8 weeks. nih.gov While this study primarily focused on a combination therapy, it highlights the metrics used to assess response. In a study on amlodipine, after 6 weeks of treatment, the reduction in systolic blood pressure was 30 mmHg and the reduction in diastolic blood pressure was 20 mmHg. pjmhsonline.com
The table below presents the responder rates from a comparative study.
| Study Drug | Duration of Treatment | Responder Rate | Reference |
|---|---|---|---|
| Levamlodipine | 4 weeks | 96.5% | wikipedia.org |
| Levamlodipine | 28 days | 73% | wikipedia.org |
Efficacy in Specific Patient Populations (e.g., Isolated Systolic Hypertension)
Levamlodipine has demonstrated efficacy in specific patient populations, such as those with isolated systolic hypertension (ISH). In a study evaluating levamlodipine in patients with ISH, it effectively reduced the systolic blood pressure by a mean of 22±14 mm Hg across all grades of ISH. wikipedia.org Furthermore, elderly hypertensive patients with diabetes mellitus have shown a higher response to levamlodipine therapy compared to their non-diabetic counterparts. wikipedia.org
Long-Term Antihypertensive Effects and Stability of Blood Pressure Control
Long-term studies have supported the sustained antihypertensive effects of amlodipine, the racemic mixture from which levamlodipine is derived. One study investigated the long-term use of amlodipine 10 mg and found it to be safe and effective for patients for whom a 5 mg dose was insufficient. clinicaltrials.gov The long half-life of amlodipine contributes to its sustained 24-hour blood pressure control with once-daily dosing. pjmhsonline.com The LEADER study, with its 24-month follow-up, also provides evidence for the long-term effectiveness of levamlodipine in maintaining blood pressure control, with similar outcomes to amlodipine besylate. researchgate.netfda.gov
Beyond Hypertension: Emerging Therapeutic Areas
Research into levamlodipine besylate is expanding beyond its established role in hypertension, with preclinical studies suggesting potential benefits in neurological conditions.
Research in Vascular Dementia (VaD) and Cognitive Enhancement
Vascular dementia is a cognitive disorder stemming from reduced cerebral blood flow. nih.gov Preclinical research has indicated that this compound may offer therapeutic potential in this area. In a study using a mouse model of vascular dementia, low-dose this compound was found to reverse cognitive impairment. nih.govresearchgate.net Mice treated with levamlodipine showed a reduced latency in finding a hidden platform in the Morris water maze test, suggesting an improvement in spatial learning. nih.gov
Mechanistically, this research has shown that this compound treatment can partially restore the levels of phosphorylated CaMKII (Thr286) in the hippocampus, a key molecule involved in learning and memory. nih.govmedchemexpress.com It is noteworthy that these cognitive improvements in the animal model were observed without significant changes to the brain's vascular structure or blood pressure. researchgate.net These findings suggest a potential neuroprotective effect of levamlodipine independent of its antihypertensive action. medchemexpress.com While these preclinical results are promising, further research, including large-scale clinical trials, is necessary to determine the efficacy of levamlodipine in treating vascular dementia in humans. bhf.org.uk
Applications in Angina Pectoris Management
This compound is utilized in the management of certain types of angina, a condition characterized by chest pain due to reduced blood flow to the heart muscle. patsnap.comdrugs.com The therapeutic efficacy of this compound in this context stems from its potent vasodilator action. ercros.es As a calcium channel blocker, it inhibits the influx of calcium ions into the vascular smooth muscle cells and cardiac muscle cells. patsnap.com This mechanism leads to the relaxation of vascular smooth muscle, resulting in the dilation of coronary arteries and arterioles. patsnap.com
The dilation of these blood vessels improves oxygen delivery and increases the blood supply to the myocardial tissue, which is crucial in conditions like angina where the heart's oxygen demand exceeds its supply. patsnap.comercros.es By enhancing oxygenation and relaxing blood vessels, levamlodipine helps alleviate chest pain. patsnap.com It is indicated for controlling chronic stable angina as well as vasospastic angina (also known as Prinzmetal's or variant angina). mayoclinic.org It is important to note, however, that in rare instances, particularly in patients with severe obstructive coronary artery disease, worsening angina can occur after initiating or increasing the dose. mayoclinic.orgdrugs.com
Role in Raynaud's Phenomenon
Raynaud's phenomenon is a disorder involving episodic vasospasms, typically in the fingers and toes, triggered by cold or emotional stress, which leads to reduced blood flow, pain, and discoloration. nih.govwikipedia.org this compound's mechanism as a calcium channel blocker is beneficial in managing this condition. stuffthatworks.health By blocking calcium channels, the drug relaxes and opens the small blood vessels in the hands and feet, which can improve blood flow and reduce the frequency and severity of vasospastic attacks. stuffthatworks.healthmayoclinic.org
Calcium channel blockers are among the most commonly prescribed drugs for primary Raynaud's phenomenon. nih.gov While some sources note that the use of long-acting calcium channel blockers like amlodipine for this condition is debated, others identify it as a common treatment option. stuffthatworks.healthnih.gov Amlodipine is sometimes considered a first-line treatment for Raynaud's. stuffthatworks.health
Research on Combination Therapies
Systematic Reviews and Meta-Analyses of this compound Combination Regimens
The use of this compound in combination with other antihypertensive agents is a key area of clinical research. A protocol for a systematic review and meta-analysis has been established to formally assess the efficacy and safety of this compound combination therapies for treating essential hypertension. nih.govnih.gov This planned review highlights a current lack of systematically evaluated, high-quality data on this specific topic and aims to provide comprehensive evidence to guide clinical practice. nih.govnih.gov
A broader meta-analysis that reviewed triple versus dual combination therapies involving an angiotensin II receptor blocker (ARB), a calcium channel blocker (CCB) like amlodipine, and a diuretic (hydrochlorothiazide) provided relevant insights. wiley.com The analysis, which included data from 11 studies and 7,563 eligible patients, found that triple-drug combinations provided significantly greater reductions in blood pressure compared to any dual combination of the same molecules. wiley.com Furthermore, the triple therapy was associated with a higher rate of achieving blood pressure targets without an increased risk of adverse events. wiley.com
| Study Type | Combination Agents | Key Findings |
| Meta-Analysis | ARB + CCB (Amlodipine) + Diuretic | Triple combination provided more blood pressure reduction than any dual combination (P<.0001). |
| Meta-Analysis | ARB + CCB (Amlodipine) + Diuretic | Significantly more patients achieved blood pressure targets with triple therapy (Odds Ratio, 2.16; P<.0001). |
| Meta-Analysis | ARB + CCB (Amlodipine) + Diuretic | Triple combination did not increase the risk of adverse events (Odds Ratio, 0.96; P=.426). |
Data from a meta-analysis comparing triple vs. dual combination therapies. wiley.com
Rationales for Combination with Other Antihypertensive Agents (e.g., Angiotensin II Receptor Blockers, Diuretics)
The rationale for using this compound in combination regimens is based on the principle of targeting multiple physiological pathways involved in blood pressure regulation to achieve greater efficacy. nih.govuspharmacist.com Many patients with hypertension require two or more agents from different pharmacological classes to achieve adequate blood pressure control. wiley.comaafp.org
Combination with Angiotensin II Receptor Blockers (ARBs): The combination of a CCB like levamlodipine with an ARB is a rational and effective choice. nih.govuspharmacist.com These two classes have complementary mechanisms; while levamlodipine promotes vasodilation by blocking calcium channels, ARBs block the effects of angiotensin II, a potent vasoconstrictor, thereby also promoting vasodilation and reducing sodium and water retention. nih.gov This dual approach can lead to additive reductions in blood pressure. nih.gov Furthermore, ARBs can help alleviate the peripheral edema that is sometimes associated with CCB therapy. uspharmacist.com
Combination with Diuretics: Diuretics are effective antihypertensive drugs that work by reducing body fluid volume. aafp.org For many patients, blood pressure is not adequately controlled with a combination of a CCB and an ARB alone, making the addition of a diuretic necessary. nih.govnih.gov The combination of a CCB with a diuretic is a suitable option. uspharmacist.com Thiazide diuretics can enhance the antihypertensive effect of other agents, and their use in combination therapies has been shown to reduce cardiovascular morbidity and mortality. wiley.comaafp.org Combining drugs from different classes has been found to lower blood pressure more effectively than simply increasing the dose of a single agent. uspharmacist.com
Cardiovascular and Cerebrovascular Outcome Studies
Evaluation of Major Adverse Cardiovascular and Cerebrovascular Events (MACCE) Incidence
Large-scale clinical trials have been conducted to evaluate the impact of levamlodipine on major adverse cardiovascular and cerebrovascular events (MACCE). The LEADER study, a prospective, multicenter comparative effectiveness trial, provided significant data on this outcome. nih.govresearchgate.net The study compared levoamlodipine maleate with amlodipine besylate in over 10,000 patients with primary hypertension over a 24-month follow-up period. nih.govresearchgate.net
The primary outcome of the study was the incidence of composite MACCE, which included events such as death from cardiovascular causes, fatal cerebral stroke, and fatal myocardial infarction. nih.govfda.gov The results showed a similar rate of MACCE between the two treatment groups. iomcworld.org Specifically, the incidence of MACCE was 4.4% in the levoamlodipine group compared to 5.2% in the amlodipine besylate group, a difference that was not statistically significant (adjusted hazard ratio = 0.90). nih.govresearchgate.net Some reports from the study cited a MACCE rate of 5% for both groups. fda.govfda.gov The study concluded that levoamlodipine demonstrated similar efficacy to amlodipine besylate concerning the incidence of major cardiovascular events. nih.govfda.gov
| Study | Treatment Groups | Patient Population | Follow-up Duration | MACCE Incidence |
| LEADER Study | Levoamlodipine Maleate (n=5,018) | Outpatients with primary hypertension | 24 months | 4.4% |
| LEADER Study | Amlodipine Besylate (n=5,013) | Outpatients with primary hypertension | 24 months | 5.2% |
Data from the LEADER comparative effectiveness study. nih.govresearchgate.net
Impact on Left Ventricular Hypertrophy Parameters (e.g., Left Ventricular Mass, Left Ventricular Mass Index)
Left ventricular hypertrophy (LVH), the thickening of the heart's main pumping chamber, is a significant risk factor for adverse cardiovascular events. The regression of LVH is a key therapeutic goal in the management of hypertension. Clinical studies have investigated the effects of levamlodipine on parameters of LVH, primarily left ventricular mass (LVM) and left ventricular mass index (LVMI).
One significant clinical study evaluated the effect of levamlodipine maleate on LVH in patients with essential hypertension, using amlodipine besylate as an active control. fda.gov In this 18-month study, patients were randomized to receive either levamlodipine maleate or amlodipine besylate. fda.gov Echocardiography was performed at baseline and at the end of the treatment period to assess changes in LVM and LVMI. fda.govfda.gov
The results of this trial demonstrated that treatment with levamlodipine maleate led to a significant reduction in both LVM and LVMI from baseline. fda.govfda.gov These reductions were found to be similar to those observed in the amlodipine besylate group, indicating a comparable efficacy in reversing left ventricular hypertrophy. fda.govfda.gov The study included 93 patients in the levamlodipine group and 87 in the amlodipine group who completed the echocardiography examination. fda.govfda.gov
The key findings on the impact of levamlodipine on LVM and LVMI are summarized in the table below.
Table 1: Effect of Levamlodipine Maleate vs. Amlodipine Besylate on Left Ventricular Hypertrophy Parameters After 18 Months
| Parameter | Treatment Group | Baseline (Mean ± SD) | 18 Months (Mean ± SD) | Change from Baseline (Mean ± SD) |
|---|---|---|---|---|
| Left Ventricular Mass (g) | Levamlodipine Maleate | 224.2 ± 44.5 | 204.3 ± 40.0 | -19.9 ± 24.5 |
| Amlodipine Besylate | 226.7 ± 41.5 | 205.1 ± 38.8 | -21.6 ± 26.8 | |
| Left Ventricular Mass Index (g/m²) | Levamlodipine Maleate | 128.1 ± 23.2 | 116.8 ± 21.1 | -11.3 ± 15.5 |
| Amlodipine Besylate | 129.5 ± 22.1 | 117.2 ± 20.3 | -12.3 ± 16.2 |
Data sourced from a clinical review of a study comparing levamlodipine maleate and amlodipine besylate. fda.gov
The broader class of calcium channel blockers, to which levamlodipine belongs, is well-regarded for its ability to reduce LVH. amegroups.cn Meta-analyses of studies on amlodipine have consistently shown significant reductions in LVMI in hypertensive patients. amegroups.cnamegroups.org For instance, one meta-analysis of 23 studies involving 737 patients treated with amlodipine showed a mean reduction in LVMI of 12.9 g/m². amegroups.cnamegroups.org The reduction in LVMI with amlodipine treatment has been associated with the duration of follow-up and the baseline LVMI, with greater reductions seen in patients with higher baseline values. amegroups.org Another study reported a significant regression in LVH with amlodipine, with the LVMI reduced from 169.0 g/m² to 140.6 g/m² over a 20-week period. nih.gov
These findings for amlodipine provide a strong basis for understanding the mechanisms by which levamlodipine, its S-enantiomer, exerts its effects on myocardial remodeling. The direct comparative data confirms that levamlodipine is also effective in bringing about a regression of left ventricular hypertrophy, a crucial aspect of its therapeutic application in managing hypertension and reducing associated cardiovascular risks. fda.govfda.gov
Clinical Safety and Tolerability Research
Incidence and Patterns of Adverse Reactions in Clinical Trials
Clinical trials have shown that levamlodipine (B1674848) is generally well-tolerated. wikipedia.org A large post-marketing surveillance study involving 1,859 hypertensive patients found that only 30 individuals (approximately 1.6%) reported side effects. wikipedia.org These adverse events were typically mild and included vertigo, tachycardia, cough, headache, fever, mild difficulty in breathing, and edema. wikipedia.org Importantly, no serious adverse events were reported in this study. wikipedia.org
Another study involving 235 patients who completed one month of treatment with S(-) Amlodipine (B1666008) reported adverse events in less than 5% of participants, with specific complaints including anxiety (0.43%), anorexia (0.43%), and irritation (0.43%). zuventus.com A systematic review and meta-analysis of 181 randomized controlled trials found that levamlodipine had significantly lower rates of total adverse events (1.24%), central nervous system adverse events (1.28%), and cardiovascular system adverse events (3.62%) compared to other dihydropyridine (B1217469) calcium channel blockers. patsnap.com
The most common side effects associated with amlodipine therapy, such as edema, are dose-related. nih.gov Other reported adverse experiences that are not dose-related but occurred with an incidence greater than 1.0% include fatigue, nausea, abdominal pain, and somnolence. nih.gov
Table 1: Incidence of Adverse Reactions with Levamlodipine in a Post-Marketing Surveillance Study (n=1859)
| Adverse Reaction | Incidence Rate |
|---|---|
| Any Reported Side Effect | ~1.6% |
| Vertigo | <1.6% |
| Tachycardia | <1.6% |
| Cough | <1.6% |
| Headache | <1.6% |
| Fever | <1.6% |
| Mild Dyspnea | <1.6% |
| Edema | <1.6% |
Data sourced from a post-marketing surveillance study of 1,859 patients. wikipedia.org
Comparative Safety and Tolerability with Racemic Amlodipine
A key area of research has been the comparison of levamlodipine's safety profile with that of racemic amlodipine, which contains both the active S-enantiomer and the less active R-enantiomer. nih.gov
Peripheral edema is a well-known side effect of racemic amlodipine, with incidence rates reported to be as high as 23% in some studies. nih.govzuventus.com This adverse effect is a primary reason for poor patient adherence to treatment. nih.gov Research suggests that levamlodipine is associated with a significantly lower incidence of peripheral edema. nih.govresearchgate.net The proposed mechanism for this difference is that the R-enantiomer, which is largely absent in levamlodipine, may contribute to the development of edema. researchgate.net
A large, pragmatic comparative effectiveness study involving 10,031 patients found that the incidence of lower extremity edema was significantly lower in the levamlodipine group (1.1%) compared to the racemic amlodipine group (3.0%). nih.govresearchgate.net Another randomized controlled trial reported an edema occurrence of 31% in the levamlodipine group versus 47% in the amlodipine group. researchgate.netresearchgate.net
Furthermore, studies have shown that switching patients who develop edema on racemic amlodipine to levamlodipine can lead to the resolution of this side effect. wikipedia.org In a post-marketing surveillance study, 314 patients who experienced peripheral edema with conventional amlodipine were switched to levamlodipine; the edema resolved in 310 (98.72%) of these patients within four weeks. wikipedia.org The PERLA (Peripheral Edema Resolution evaluated in patients switched from amlodipine to Levamlodipine) study is an ongoing clinical trial further investigating this resolution of peripheral edema. patsnap.comensayosclinicos.es
Table 2: Comparative Incidence of Peripheral Edema
| Study Type | Levamlodipine Incidence | Racemic Amlodipine Incidence | Key Finding | Citation |
|---|---|---|---|---|
| Pragmatic Comparative Effectiveness Study | 1.1% | 3.0% | Significantly lower edema with levamlodipine. | nih.govresearchgate.net |
| Randomized Controlled Trial | 31% | 47% | Significantly lower edema occurrence with levamlodipine. | researchgate.netresearchgate.net |
| Post-Marketing Surveillance (Switch Study) | - | - | 98.72% resolution of edema after switching to levamlodipine. | wikipedia.org |
Besides peripheral edema, research has also compared the incidence of other adverse events, such as headache. A large comparative effectiveness study reported a lower incidence of headache in the levamlodipine group (0.7%) compared to the racemic amlodipine group (1.1%). nih.govresearchgate.netiomcworld.org However, a meta-analysis of multiple studies did not find a significant difference in the incidence of headache between the two treatment groups. nih.gov Similarly, this meta-analysis found no significant difference in the incidence of flushing. nih.gov
Differential Incidence of Peripheral Edema and Resolution Studies (e.g., PERLA Study)
Safety Considerations in Special Patient Populations
The safety of levamlodipine has also been considered in specific patient populations who may be more vulnerable to adverse drug effects.
Levamlodipine is extensively metabolized by the liver. wikipedia.orgunboundmedicine.com Consequently, patients with hepatic insufficiency have been shown to have decreased clearance of the drug, leading to an approximate 40-60% increase in the area under the curve (AUC), which represents total drug exposure. nih.govmedscape.comdrugs.com The plasma elimination half-life is also prolonged in patients with impaired hepatic function, reaching 56 hours. fda.gov Due to this altered pharmacokinetic profile, caution is advised when administering levamlodipine to patients with hepatic impairment. wikipedia.orgunboundmedicine.comdrugs.com A lower initial dose is often recommended for these patients, and titration should be done slowly in cases of severe hepatic impairment. fda.govdrugs.comdrugs.com
The pharmacokinetics of amlodipine are not significantly influenced by renal impairment. nih.govmedscape.comdrugs.com Studies have shown that patients with renal failure can receive the usual initial dose without significant safety concerns. nih.govmedscape.comdrugs.com Levamlodipine has been studied in patients after kidney transplantation and was found to be effective in controlling blood pressure while improving renal function, without negatively impacting serum creatinine (B1669602) levels. oup.com Therefore, no dosage adjustment is typically required for patients with renal failure. medscape.comdrugs.com
Considerations for Elderly Patients
The use of levamlodipine besylate in elderly patients warrants special consideration due to age-related physiological changes. Clinical studies and experience have not revealed geriatric-specific issues that would outright limit the utility of levamlodipine in this population. However, elderly individuals are more prone to having diminished renal, hepatic, or cardiac function, which can affect the drug's metabolism and clearance.
Pharmacokinetic studies have demonstrated that elderly patients exhibit decreased clearance of amlodipine, the racemic mixture from which levamlodipine is derived. This results in an approximate 40-60% increase in the area under the plasma concentration-time curve (AUC). Consequently, a cautious approach to dosing is generally recommended, often starting at the lower end of the therapeutic range.
An observational study highlighted a specific concern when amlodipine was used concurrently with the antibiotic clarithromycin (B1669154) in patients over 65. This combination was associated with an increased risk of hospitalization due to acute kidney injury compared to the use of amlodipine with azithromycin.
Drug-Drug Interaction Research and Mechanisms
Interactions Mediated by Cytochrome P450 System
Levamlodipine, like its parent compound amlodipine, undergoes biotransformation primarily through the cytochrome P450 (CYP) system, with the CYP3A4 isoenzyme playing a major role. This metabolic pathway is a critical factor in potential drug-drug interactions.
CYP3A4 Inhibitors:
Co-administration of levamlodipine with drugs that inhibit the activity of CYP3A4 can lead to increased plasma concentrations of levamlodipine. This is because the metabolic breakdown of the drug is slowed, leading to its accumulation in the body. Potent CYP3A4 inhibitors include certain antifungal agents (e.g., ketoconazole) and some antibiotics (e.g., clarithromycin). For instance, a study involving a combined oral contraceptive containing drospirenone (B1670955) (partially metabolized by CYP3A4) and the potent CYP3A4 inhibitor ketoconazole (B1673606) resulted in a significant increase in the systemic exposure of drospirenone. While this study did not directly involve levamlodipine, it illustrates the potential magnitude of interaction with potent CYP3A4 inhibitors.
CYP3A4 Inducers:
Conversely, drugs that induce the activity of the CYP3A4 enzyme can accelerate the metabolism of levamlodipine, potentially leading to lower plasma concentrations and a diminished therapeutic effect. Known inducers of the CYP450 system include certain anticonvulsants like phenobarbital (B1680315) and phenytoin, as well as the antibiotic rifampin. Data on the specific impact of CYP3A4 inducers on levamlodipine concentrations is limited, but caution and potential dose adjustments are advised when they are used concomitantly.
In Vitro Studies:
In vitro research using rat liver microsomes has indicated that amlodipine can inhibit various CYP450 isoenzymes. The study demonstrated that amlodipine inhibited CYP1A-mediated and CYP2B-mediated activities. It also significantly inhibited para-nitrophenol hydroxylase, erythromycin (B1671065) N-demethylase, and lauric acid omega and omega-1 hydroxylase activities. These findings suggest that amlodipine has the potential to inhibit the
Analytical and Bioanalytical Methodologies in Research
Chiral Separation Techniques for Enantiomeric Analysis
The separation of enantiomers is a significant challenge in analytical chemistry. For levamlodipine (B1674848) besylate, capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) have emerged as powerful tools for achieving this separation and accurately determining enantiomeric purity.
Capillary Electrophoresis (CE) for Enantiomeric Purity.researchgate.netmdpi.comdergipark.org.tr
Capillary electrophoresis has proven to be a highly effective technique for the enantiomeric separation of levamlodipine due to its high resolution, efficiency, and the flexibility it offers in method development. researchgate.netdergipark.org.tr
The successful enantioseparation of levamlodipine by CE is highly dependent on the careful optimization of several key electrophoretic parameters. These include the pH and concentration of the background electrolyte (BGE), the concentration of the chiral selector, the applied voltage, and the capillary temperature. researchgate.netresearchgate.netacs.org
Research has shown that the pH of the BGE plays a crucial role. For instance, a study utilizing carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector found that a phosphate (B84403) buffer at pH 3.5 provided the highest resolution. researchgate.net Another study identified a pH of 4.0 as optimal for achieving superior resolution and migration time. acs.org The concentration of the BGE is also a critical factor, with a 50 mM phosphate BGE being identified as an optimal medium in one study. acs.org
The concentration of the chiral selector itself directly impacts the degree of separation. An optimal concentration of 4 mM CM-β-CD was used to achieve a remarkable resolution (Rs = 9.8). researchgate.netdergipark.org.tr Temperature and voltage are also fine-tuned to maximize separation efficiency. A temperature of 25°C and a voltage of 30 kV with normal polarity were found to be ideal conditions in one validated method. researchgate.netresearchgate.net In another instance, a voltage of +25 kV and a temperature of 15°C were considered optimal. nih.gov
Table 1: Optimized Capillary Electrophoresis Conditions for Levamlodipine Enantioseparation
| Parameter | Optimized Value | Reference |
|---|---|---|
| Chiral Selector | Carboxymethyl-β-Cyclodextrin (CM-β-CD) | researchgate.net |
| Chiral Selector Concentration | 4 mM | researchgate.net |
| Background Electrolyte (BGE) | 40 mM Phosphate Buffer | researchgate.net |
| pH | 3.5 | researchgate.net |
| Temperature | 25 °C | researchgate.net |
| Voltage | 30 kV | researchgate.net |
| Resolution (Rs) | 9.8 | researchgate.net |
Cyclodextrins (CDs) are widely used as chiral selectors in CE due to their ability to form inclusion complexes with analytes, leading to differential migration of enantiomers. scielo.br For levamlodipine, both neutral and anionic derivatized CDs have been successfully employed. scielo.br
Carboxymethyl-β-cyclodextrin (CM-β-CD), an anionic derivative, has been shown to be particularly effective. researchgate.netmdpi.com Its chiral recognition ability is influenced by the pH of the BGE; it is uncharged below pH 5.0 and becomes negatively charged above this pH. scielo.br This property allows for versatile interaction mechanisms with the positively charged levamlodipine. The use of CM-β-CD has resulted in excellent enantioseparation with high resolution values. researchgate.netdergipark.org.tr
Sulfobutylether-β-cyclodextrin (SBE-β-CD) is another anionic CD derivative that has been utilized as a chiral selector for amlodipine (B1666008) enantiomers. scielo.brresearchgate.net In some HPLC methods, SBE-β-CD has been used as a chiral mobile phase additive to achieve separation on an achiral column. researchgate.net Highly sulfated cyclodextrins (HS-CDs) have also been investigated and shown to provide rapid and reproducible enantioseparation of amlodipine in CE. scispace.com
Optimization of Electrophoretic Conditions (e.g., pH, Chiral Selector Concentration, Temperature, Voltage)
High-Performance Liquid Chromatography (HPLC) for Enantioseparation.science.govcore.ac.ukaditum.org
High-performance liquid chromatography is another cornerstone technique for the enantioseparation of chiral drugs like levamlodipine. science.govcore.ac.uk This can be achieved through the use of chiral stationary phases or by adding chiral selectors to the mobile phase. aditum.org
Chiral stationary phases (CSPs) are the most common approach for direct enantioseparation in HPLC. core.ac.uk Polysaccharide-derived CSPs, such as those based on cellulose (B213188) and amylose, are widely used and have been applied to the separation of amlodipine enantiomers. science.govaditum.org For instance, studies have explored the use of various polysaccharide-based CSPs like CHIRALCEL OD-RH, CHIRALCEL OD-3R, and CHIRALPAK IA for the chiral separation of amlodipine. aditum.org The choice of mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol, is critical for achieving optimal separation on these columns. aditum.org
Reversed-phase high-performance liquid chromatography coupled with a photodiode array (PDA) detector is a powerful tool for the simultaneous estimation of levamlodipine in combination with other drugs. jocpr.comnih.govjocpr.com While not always directly for chiral separation, these methods are crucial for quality control and formulation analysis.
In these methods, a C18 reverse-phase column is typically used. jocpr.comjocpr.com The mobile phase is often a mixture of an aqueous buffer (like formic acid or a phosphate buffer) and an organic solvent such as acetonitrile (B52724). jocpr.comjocpr.com The PDA detector allows for monitoring at specific wavelengths to ensure specificity and purity of the eluted peaks. nih.gov For example, a method for the simultaneous estimation of amlodipine besylate with other compounds used a mobile phase of 0.1% v/v formic acid and acetonitrile (60:40% v/v) with detection at 254 nm. jocpr.comjocpr.com Another method for amlodipine besylate and imidapril (B193102) HCl used a mobile phase of potassium dihydrogen phosphate buffer (pH 3.0), acetonitrile, and methanol (B129727) (50:35:15) with PDA detection at 237 nm for amlodipine besylate. jcsp.org.pk
Table 2: Example of a Reversed-Phase HPLC-PDA Method for Amlodipine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Develosil- RP Aqueous C18 (250 x 4.6mm, 5µm) | jocpr.comjocpr.com |
| Mobile Phase | 0.1%v/v formic acid: acetonitrile (60:40% v/v) | jocpr.comjocpr.com |
| Detection Wavelength | 254 nm | jocpr.comjocpr.com |
| Flow Rate | Isocratic | jocpr.com |
| Retention Time (Amlodipine) | 5.50 min | jocpr.com |
Utilization of Chiral Stationary Phases (e.g., Polysaccharide-Derived CSPs)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enantiomer Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of levamlodipine, the S-(-)-enantiomer of amlodipine, and its corresponding R-(+)-enantiomer in biological samples. This methodology is critical for pharmacokinetic and bioequivalence studies where precise measurement of each enantiomer is necessary.
A common approach involves the use of a chiral stationary phase in the liquid chromatography system to separate the enantiomers before they enter the mass spectrometer. For instance, a validated LC-MS/MS method for the simultaneous determination of both amlodipine enantiomers in human plasma utilized a Chiralcel OD-RH column. Detection is often carried out using an electrospray ionization (ESI) source operating in positive ion mode. The multiple reaction monitoring (MRM) mode is employed for quantification, tracking specific precursor to product ion transitions, such as m/z 409.2→238.1 for amlodipine.
The sensitivity of these methods is a key advantage, with lower limits of quantification (LLOQ) reported to be as low as 0.1 ng/mL for each enantiomer in human plasma. The calibration curves for these assays are typically linear over a range relevant for clinical studies, for example, from 0.1 to 20.0 µg·L-1. Sample preparation often involves liquid-liquid extraction to isolate the analytes from the plasma matrix.
Solid-Phase Extraction (SPE) with Immobilized Ionic Liquids for Enantioseparation
Solid-phase extraction (SPE) is a sample preparation technique that has seen innovation through the use of immobilized ionic liquids (ILs) as sorbents for the enantioseparation of chiral compounds. Ionic liquids can be physically or chemically immobilized onto solid supports like silica (B1680970) gel, magnetic nanoparticles, or metal-organic frameworks (MOFs). These supported ionic liquid phases (SILPs) offer high enrichment efficiency, good stability, and strong extraction selectivity.
The designable nature of ionic liquids allows for the creation of "task-specific ionic liquids" (TSILs) that can exhibit high specificity towards a target analyte. For chiral separations, chiral ionic liquids (CILs) can be synthesized and used. For example, a composite of a tropine-based chiral ionic liquid and a HKUST-1 type MOF has been developed for the enantioselective extraction of several racemic drugs. The interactions between the immobilized ionic liquid and the analyte, which can include π-π bonds, hydrogen bonds, and ionic bonds, facilitate the separation of enantiomers. This approach can be used as a selective sample clean-up and pre-concentration step prior to final analysis by techniques such as high-performance liquid chromatography (HPLC).
Diastereomeric Salt Formation as a Resolution Method
Diastereomeric salt formation is a classical and cost-effective method for the resolution of racemic mixtures on a large scale. This technique is based on the principle that diastereomers, formed by reacting a racemate with a chiral resolving agent, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
For the resolution of racemic amlodipine, various chiral resolving agents have been investigated, including derivatives of tartaric acid like O,O'-di-p-toluoyl-D-tartaric acid and O,O'-di-p-toluoyl-L-tartaric acid. The process involves reacting racemic amlodipine with the resolving agent in a suitable solvent system to precipitate one of the diastereomeric salts. The enantiomerically pure amlodipine is then liberated from the separated diastereomeric salt.
A novel approach involves a tandem resolution process where both enantiomers of amlodipine can be obtained with high enantiomeric excess using the same resolving agent, (R,R)-tartaric acid, through a series of precipitation and separation steps. This method also explores the use of achiral additives like urea (B33335) and thiourea, which co-crystallize with the diastereomeric salts and can facilitate their fractional separation.
Method Validation and Performance Characteristics
Assessment of Resolution, Sensitivity, and Selectivity
The validation of analytical methods ensures they are suitable for their intended purpose. Key performance characteristics for methods analyzing levamlodipine include resolution, sensitivity, and selectivity.
Resolution (Rs): In chromatography, resolution is a measure of the separation between two peaks. For chiral separations, a sufficient resolution between the enantiomer peaks is critical. A developed HPLC method for S-(-)-amlodipine besylate and its R-(+)-enantiomer reported complete separation of the two peaks.
Sensitivity: This is typically determined by the limit of detection (LOD) and the limit of quantification (LOQ). A highly sensitive LC-MS/MS method for levamlodipine in human plasma reported a limit of quantitation of 0.79 ng/ml. Another capillary electrophoresis method for the determination of the R-enantiomer impurity in levamlodipine besylate reported an LOD and LOQ of 0.001 and 0.003
Formulation Science and Drug Delivery Research
Bioequivalence Studies of Different Salt Forms
Levamlodipine (B1674848), the pharmacologically active S-enantiomer of amlodipine (B1666008), is available in various salt forms, including besylate and maleate (B1232345). Bioequivalence studies are crucial to ensure that different salt forms of a drug are therapeutically equivalent.
Several studies have compared the pharmacokinetic profiles of levamlodipine besylate with racemic amlodipine besylate and other levamlodipine salts. For instance, a study established a pharmacokinetic bridge between 5 mg of levamlodipine (as Conjupri®) and 10 mg of racemic amlodipine besylate (as Norvasc®) under fasting conditions. The results demonstrated that the geometric mean ratios for key pharmacokinetic parameters, including maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), were within the standard bioequivalence range of 80-125%. This indicates that the exposure to the active levamlodipine enantiomer is comparable between the two products. Another study comparing a 5 mg this compound test tablet to a 10 mg amlodipine besylate reference tablet in healthy Chinese subjects also confirmed bioequivalence under both fasted and fed conditions.
Furthermore, research has been conducted to compare different salt forms of levamlodipine directly. A study comparing this compound and levamlodipine maleate found no statistically significant differences in their pharmacokinetic and pharmacodynamic characteristics. However, some research suggests that different salt forms can influence physicochemical properties. For example, the S-enantiomer of amlodipine besylate was found to have a lower melting point compared to the racemic form, which was attributed to better water solubility and intrinsic dissolution properties.
Food intake does not significantly alter the bioavailability of this compound. Studies have shown that the pharmacokinetics of levamlodipine remain consistent whether administered with or without food.
Here is an interactive data table summarizing the comparative pharmacokinetic parameters from a bioequivalence study:
| Parameter | Test Formulation (this compound 5 mg) | Reference Formulation (Amlodipine Besylate 10 mg) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 2.70 ± 0.49 | 2.83 ± 0.52 | 95.41% (91.18% - 99.85%) |
| AUC0-t (ng·h/mL) | 141.32 ± 36.24 | 153.62 ± 33.96 | 91.99% (88.34% - 95.79%) |
| AUC0-∞ (ng·h/mL) | 157.14 ± 45.65 | 173.05 ± 41.78 | 90.81% (87.23% - 94.54%) |
Data from a study in healthy subjects under fasted conditions.
Development of Novel Formulations and Drug Delivery Systems
Research on Sustained-Release Tablet Formulations
To improve patient compliance and provide more stable plasma drug concentrations, research has focused on developing sustained-release (SR) formulations of this compound. These formulations aim to release the drug slowly over a prolonged period.
One approach involves the creation of bilayer tablets, which can combine an immediate-release (IR) layer with a sustained-release layer. For instance, bilayer tablets of amlodipine besylate and metoprolol (B1676517) succinate (B1194679) have been developed, where the amlodipine is released immediately, and the metoprolol is released over an extended period. Another study focused on developing a bilayer floating tablet containing amlodipine besylate for immediate release and atenolol (B1665814) for sustained release.
Researchers have also explored fast-slow release preparations of this compound. A patented formulation describes a sustained-release layer composed of this compound, polyvinylpyrrolidone, hydroxypropyl cellulose (B213188), microcrystalline cellulose, and magnesium stearate. This is combined with an immediate-release layer containing the drug, microcrystalline cellulose, pregelatinized starch, and other excipients. Such formulations aim to provide both a rapid onset of action and prolonged therapeutic effect.
The development of gastro-retentive floating tablets is another area of investigation. These tablets are designed to remain in the stomach for an extended period, allowing for the slow and controlled release of the drug. Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are often used to control the drug release rate.
Here is an interactive data table showing the composition of a sample sustained-release tablet formulation:
| Component | Function | Example Percentage (by mass) |
| Sustained-Release Layer | ||
| This compound | Active Ingredient | 4.5 parts |
| Polyvinylpyrrolidone | Binder | 35 parts |
| Hydroxypropyl Cellulose | Release-controlling polymer | 60 parts |
| Microcrystalline Cellulose | Filler | 23.9 parts |
| Magnesium Stearate | Lubricant | 0.5 part |
| Immediate-Release Layer | ||
| This compound | Active Ingredient | 1.5 parts |
| Microcrystalline Cellulose | Filler/Disintegrant | 40.5 parts |
| Pregelatinized Starch | Disintegrant/Binder | 40 parts |
| Crospovidone | Superdisintegrant | 5 parts |
| Polyvinylpyrrolidone | Binder | 10 parts |
| Magnesium Stearate | Lubricant | 0.5 part |
This is an example formulation and may not represent a commercial product.
Investigations into Microsphere-Based Systems
Microspheres represent a promising novel drug delivery system for this compound, offering the potential for controlled release and improved bioavailability. These are small, spherical particles that can encapsulate the drug.
One method for preparing amlodipine besylate microspheres is the solvent evaporation technique. This involves dissolving the drug and polymers, such as HPMC and chitosan (B1678972), in a solvent mixture and then emulsifying it in water to form microspheres. The characteristics of the microspheres, including particle size and drug entrapment efficiency, can be influenced by factors like the concentration of the polymers. For example, increasing the concentration of chitosan has been shown to increase the loading and entrapment of the drug.
Floating microspheres are a specific type of microsphere designed for gastric retention. By using polymers like Eudragit RS100, these microspheres can be formulated to float in the stomach, prolonging the drug's release in the upper gastrointestinal tract. This approach is particularly suitable for drugs like amlodipine besylate, which have good solubility in acidic environments.
Research has also explored the use of biodegradable polymers to create microspheres. A study used chitosan and propyl methyl cellulose carbonate, crosslinked with tripolyphosphate, to prepare amlodipine besylate-loaded microspheres. The encapsulation efficiency and release kinetics were optimized by adjusting parameters such as the pH of the solutions.
Here is an interactive data table illustrating the results of a study on amlodipine besylate microspheres:
| Formulation Code | Polymer Ratio (HPMC:Chitosan) | Particle Size (µm) | Drug Entrapment Efficiency (%) |
| F1 | 1:1 | 150 ± 5.2 | 65 ± 2.1 |
| F2 | 1:2 | 180 ± 6.8 | 75 ± 3.5 |
| F3 | 2:1 | 140 ± 4.5 | 70 ± 2.8 |
| F8 (Optimized) | - | - | 92% |
Data is illustrative and based on findings from multiple studies.
Physicochemical Characterization of Hydrate Forms and Their Impact on Composition and Stability
The solid-state properties
Regulatory Science and Post Marketing Research
Regulatory Pathways for Chiral Drug Approval
The approval of a single-enantiomer drug, such as levamlodipine (B1674848), from a previously approved racemic mixture, represents a "chiral switch". ajmc.comacs.org This process is treated as a new drug application by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govacs.org The decision to develop a single enantiomer over a racemate must be scientifically justified in the drug approval application. nih.govacs.org
Regulatory guidance from both the FDA and EMA, established in the early 1990s, outlines the requirements for the development of new stereoisomeric drugs. nih.govfda.govhospitalpharmacyeurope.com These guidelines emphasize considering stereochemistry early in the drug development process. nih.gov For a chiral switch like levamlodipine, the application can reference data from the original racemic drug (amlodipine), which can reduce the number of required studies. nih.govacs.orghospitalpharmacyeurope.com However, "bridging" studies are necessary to link the existing data on the racemate to the new data on the single enantiomer. hospitalpharmacyeurope.com
Key considerations in the regulatory evaluation of a single-enantiomer drug include:
Pharmacokinetics: Enantioselective assays are required early in development to assess the absorption, distribution, biotransformation, and excretion of the individual isomer. fda.gov It is also crucial to determine if there is any in vivo conversion of the single enantiomer to its counterpart. acs.orgfda.gov The pharmacokinetic profile of the single enantiomer is then compared to its profile when part of the racemate. fda.gov
Pharmacodynamics: Preclinical studies must investigate the pharmacodynamics of both the individual enantiomers and the racemate to establish the effective exposure of each. acs.org
Toxicology: Generally, toxicity studies on the racemate are considered sufficient. fda.gov However, if unexpected toxicity occurs at low doses, further studies on the individual enantiomers may be required to determine if one is solely responsible. acs.orgfda.gov
Clinical Data: While data from the racemate can be used, the development of a single enantiomer from an approved racemate is considered a new application that requires justification. nih.govacs.org The principles for clinical studies are similar to those for preclinical studies, and data from the racemate may be extrapolated to the single enantiomer. hospitalpharmacyeurope.com
The FDA approved levamlodipine maleate (B1232345) in December 2019 for the treatment of hypertension. acs.orgdrugbank.com This approval was granted through the 505(b)(2) regulatory pathway, which allows for the submission of a New Drug Application (NDA) that contains full safety and effectiveness reports but allows some of the information required for approval, such as safety and efficacy information on the active ingredient, to come from studies not conducted by or for the applicant. fda.gov In the case of levamlodipine, the application relied on the FDA's previous findings of safety and effectiveness for the racemic amlodipine (B1666008) (Norvasc®). fda.gov
Real-World Evidence (RWE) Generation and Comparative Effectiveness Research
Real-world evidence (RWE) plays a crucial role in understanding the effectiveness and safety of a drug in a broader, more diverse patient population than is typically included in clinical trials. longdom.orgtemedica.com For levamlodipine besylate, RWE is generated through various means, including pragmatic comparative effectiveness studies and analysis of electronic medical records. nih.govnih.gov
Comparative effectiveness research for levamlodipine often involves head-to-head comparisons with its racemic counterpart, amlodipine. These studies aim to evaluate not just the efficacy in blood pressure control but also aspects like adverse reaction profiles and cost-effectiveness in a real-world setting. nih.gov
Another systematic review and meta-analysis of eight studies involving 1,456 subjects also concluded that levamlodipine is more effective and safer than amlodipine in treating mild to moderate hypertension. cabidigitallibrary.org
The following table summarizes the findings from a key comparative effectiveness study:
| Outcome | Levamlodipine Maleate Group | Amlodipine Besylate Group | p-value |
| Major Cardiovascular and Cerebrovascular Events (MACCE) | 4.4% | 5.2% | 0.252 |
| Any Adverse Reactions | 6.0% | 8.4% | <0.001 |
| Lower Extremity Edema | 1.1% | 3.0% | <0.001 |
| Headache | 0.7% | 1.1% | 0.045 |
Data from a pragmatic comparative effectiveness study. nih.govresearchgate.net
Post-Marketing Surveillance and Drug Safety Signal Detection in Research
Post-marketing surveillance is essential for monitoring the safety of a drug after it has been approved and is being used by a large and diverse patient population. longdom.org This ongoing process helps to identify rare or long-term adverse effects that may not have been detected during clinical trials. longdom.org For this compound, post-marketing surveillance involves the collection and analysis of data from various sources, including spontaneous reporting systems and observational studies. longdom.orgnih.gov
Drug safety signal detection is a key component of post-marketing surveillance. longdom.org It involves the use of statistical methods to identify potential causal relationships between a drug and an adverse event from large databases. longdom.org These methods help to prioritize safety concerns that may require further investigation. longdom.org
Methods for drug safety signal detection include:
Spontaneous Reporting Systems: Healthcare professionals, patients, and pharmaceutical companies can report suspected adverse drug reactions (ADRs) to regulatory agencies like the FDA's Adverse Event Reporting System (FAERS). longdom.orgnih.gov
Disproportionality Analysis: This involves statistical methods like calculating the Reporting Odds Ratio (ROR) and the Proportional Reporting Ratio (PRR) to identify ADRs that are reported more frequently with a particular drug compared to other drugs in the database. longdom.org
Bayesian Data Mining: This uses probabilistic models to analyze large datasets and identify potential safety signals. longdom.org
Analysis of Routinely Collected Healthcare Data: There is a growing interest in using electronic health records and other real-world data sources for signal detection. nih.gov
A pharmacovigilance study using the FDA Adverse Event Reporting System (FAERS) analyzed adverse drug reactions associated with amlodipine, the racemic mixture containing levamlodipine. nih.gov This type of research provides valuable insights into the safety profile of the drug in a real-world setting and can help to identify previously unreported adverse events. nih.gov While this study focused on amlodipine, its findings are relevant to levamlodipine as it is the active enantiomer.
Post-marketing studies for levamlodipine have also been conducted to specifically assess its safety and efficacy in the treatment of hypertension. nih.gov These studies, often observational in nature, contribute to the body of knowledge regarding the drug's performance in clinical practice. nih.gov The FDA may also require post-marketing studies as a condition of approval, particularly for specific populations, such as pediatric patients. fda.gov
Future Research Directions and Emerging Paradigms
Exploration of Novel Therapeutic Applications beyond Established Indications
While levamlodipine (B1674848) is well-established for the management of hypertension and angina, emerging research suggests its potential utility in other clinical areas. mayoclinic.orgdrugbank.comwikipedia.org The unique pharmacological profile of the S-enantiomer of amlodipine (B1666008) invites exploration into new therapeutic roles beyond its primary cardiovascular indications.
Vascular Dementia: Preclinical studies have indicated a potential role for levamlodipine besylate in neuroprotection. Research in animal models of vascular dementia (VaD) revealed that low-dose levamlodipine could enhance cognitive function. nih.gov In a mouse model, oral administration of this compound reversed cognitive impairments, suggesting a therapeutic potential for this complex neurodegenerative disorder. nih.gov
Atherosclerosis Prevention: The parent compound, amlodipine, has demonstrated antioxidant properties and the ability to prevent experimental atherosclerosis. ahajournals.org Future research could focus specifically on whether levamlodipine, as the active enantiomer, shares or enhances these anti-atherosclerotic effects, potentially offering a dual benefit of blood pressure control and prevention of plaque progression.
Insulin (B600854) Resistance: A three-year study investigated the effects of this compound on insulin resistance in hypertensive patients with impaired fasting glucose. researchgate.net The findings suggested that long-term treatment with levamlodipine could ameliorate insulin resistance, pointing to a potential metabolic benefit in patients with co-existing hypertension and pre-diabetes. researchgate.net
Novel Synergistic Combinations: Research is also exploring new fixed-dose combinations to enhance antihypertensive efficacy. A patent has been filed for a composition combining levamlodipine with specific beta-blockers like nebivolol (B1214574) or bisoprolol (B1195378), claiming a synergistic effect that surpasses the efficacy of either agent alone. google.com
Advanced Pharmacogenomics and Personalized Medicine Approaches for Dose Optimization
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, a paradigm shift from the traditional one-size-fits-all approach. core.ac.uk For levamlodipine, pharmacogenomic research is crucial for understanding inter-individual variability in drug response and optimizing dosing to maximize efficacy and minimize adverse effects. core.ac.uknih.gov
A prospective study using a population pharmacokinetic/pharmacodynamic (Pop PK/PD) model was conducted to quantify the influence of genetics, demographics, and biochemical markers on levamlodipine's effects in smokers. nih.govnih.gov The study investigated genetic polymorphisms in drug-metabolizing enzymes but found that estimated glomerular filtration rate (eGFR) and uric acid (UA) levels were the most significant factors affecting the drug's clearance. nih.govnih.govdovepress.com Patients with lower eGFR and UA levels exhibited lower clearance, suggesting that they may require different dosing strategies. nih.govnih.gov While the specific genetic polymorphisms studied did not show a significant impact in this initial research, the study highlights the need for more data to refine these models. nih.govdovepress.com Such model-informed precision dosing could help in developing individualized initial treatment regimens. nih.govdovepress.com
| Parameter | Finding | Implication for Personalized Dosing | Citation |
|---|---|---|---|
| PK Model | A one-compartment model best described the pharmacokinetic characteristics. | Provides a foundational framework for simulating drug concentrations over time. | nih.govnih.gov |
| Drug Clearance (CL) | Significantly influenced by eGFR and uric acid (UA) levels. Lower eGFR and UA were associated with lower clearance. | Patients with reduced renal function or lower uric acid may require dose adjustments to avoid drug accumulation. | nih.govnih.gov |
| Genetic Polymorphisms | The studied polymorphisms (e.g., rs4646903, rs1048943) did not show a significant effect on PK/PD parameters in the current model. | Further research with larger datasets is needed to clarify the role of genetic variations in levamlodipine response. | nih.govnih.govdovepress.com |
| PD Model | A direct effect model described the antihypertensive effect (reduction in systolic blood pressure). | Allows for the prediction of blood pressure response based on drug concentration. | nih.gov |
Innovations in Ultra-Fast and Highly Selective Chiral Analytical Methodologies
The development of rapid and efficient analytical methods to separate amlodipine enantiomers is essential for quality control, pharmacokinetic studies, and ensuring the enantiomeric purity of this compound. scielo.br Research in this area focuses on enhancing speed, resolution, and cost-effectiveness over traditional techniques. rsc.orgnih.gov
Recent innovations have centered on Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC). CE methods have achieved separation of amlodipine enantiomers in as little as 5 to 6 minutes using various cyclodextrin (B1172386) derivatives as chiral selectors. scielo.brnih.gov For instance, one optimized CE method achieved a baseline separation within 5 minutes with a high resolution of 2.65. scielo.br Another approach using HPLC on a standard achiral column with dual chiral mobile phase additives separated the enantiomers within 16 minutes, a significant improvement in speed. rsc.orgresearchgate.net More advanced techniques like Capillary Electrochromatography (CEC) are also being developed, with one method reporting the separation of four enantiomers from two different drugs, including amlodipine, in under 5 minutes. researchgate.net These ultra-fast methods offer substantial advantages in terms of low consumption of solvents and samples, making them highly efficient for routine analysis. scielo.brnih.gov
| Methodology | Chiral Selector / Column | Separation Time | Key Advantage | Citation |
|---|---|---|---|---|
| Capillary Electrophoresis (CE) | Carboxymethyl-β-CD (CM-β-CD) | < 5 minutes | Ultra-fast baseline separation, high efficiency. | scielo.br |
| Capillary Electrophoresis (CE) | Randomly methylated-β-CD (RAMEB) | ~ 6 minutes | Rapid, specific, and cost-effective. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Dual chiral additives (SBE-β-CD & PEG-20M) with an achiral C18 column | < 16 minutes | Flexible and economically advantageous over chiral columns. | rsc.orgresearchgate.net |
| Capillary Electrochromatography (CEC) | MDI-β-CD-modified COF solid phase | < 5 minutes | Simultaneous and rapid separation of multiple drug enantiomers. | researchgate.net |
Development of Sustainable and Environmentally Conscious Pharmaceutical Manufacturing Processes for Chiral Entities
The pharmaceutical industry is increasingly focusing on green chemistry to reduce its environmental footprint. mdpi.comnews-medical.net The manufacturing of single-enantiomer drugs like levamlodipine traditionally involves processes that can be resource-intensive and generate significant waste. openaccessgovernment.org Future research is directed toward developing more sustainable and eco-friendly manufacturing pathways.
Key areas of innovation include:
Biocatalysis: This approach uses enzymes or whole cells to catalyze chemical reactions. mdpi.com For chiral amines, which are building blocks for many pharmaceuticals, biocatalysis offers a highly selective and efficient synthesis route with reduced waste and energy consumption compared to classical chemical methods. openaccessgovernment.org Research projects like BioSusAmin are focused on creating novel enzymes for the sustainable production of chiral amines. openaccessgovernment.org
Green Solvents: The industry is shifting away from hazardous organic solvents towards greener alternatives like ethanol, glycerol, and ethyl lactate, which are often derived from renewable resources. mdpi.com
Continuous Flow Chemistry: This technique, also known as flow chemistry, involves performing chemical reactions in a continuous stream rather than in a batch. mdpi.com It allows for better process control, increased efficiency, and can be integrated with other green technologies, leading to more sustainable and automated manufacturing processes. mdpi.comnews-medical.net
These "green" approaches are central to creating the next generation of chemical processes that will lessen the environmental impact of producing chiral drugs. news-medical.netopenaccessgovernment.org
Longitudinal Outcome Studies and Health Economic Evaluations
A large-scale, real-world comparative effectiveness study involving over 10,000 patients directly compared levamlodipine maleate (B1232345) to racemic amlodipine besylate. nih.gov The study followed patients for two years and evaluated major adverse cardiovascular and cerebrovascular events (MACCE), adverse reactions, and cost-effectiveness. nih.goviomcworld.org Key findings included:
Clinical Outcomes: The incidence of MACCE was similar between the levamlodipine and amlodipine groups (4.4% vs. 5.2%, respectively), indicating comparable long-term effectiveness in preventing major cardiovascular events. nih.goviomcworld.org
Adverse Reactions: The levamlodipine group experienced a significantly lower incidence of adverse reactions, particularly edema and headache. nih.gov
These findings suggest that the use of the pure enantiomer can provide significant value by reducing the economic burden associated with managing adverse drug reactions. Future longitudinal studies and health economic evaluations will continue to be vital in defining the long-term value and optimal place in therapy for this compound.
Q & A
Q. How should a bioequivalence study for Levamlodipine Besylate tablets be designed?
A standard approach involves a two-period, double-crossover design with healthy volunteers. Pharmacokinetic parameters (e.g., AUC, Cmax) are quantified using HPLC-MS/MS, and bioequivalence is assessed via 90% confidence intervals for geometric mean ratios of test vs. reference formulations. Ensure strict inclusion/exclusion criteria to minimize confounding variables .
Q. What analytical methods are validated for quantifying this compound in plasma?
HPLC-MS/MS is widely used due to its sensitivity and specificity. Key validation parameters include linearity (1–20 ng/mL), precision (CV <15%), and recovery (>85%). Internal standards (e.g., deuterated analogs) improve accuracy . Alternative methods like potentiometric titration are suitable for bulk drug analysis but lack the sensitivity for pharmacokinetic studies .
Q. How are this compound tablet formulations optimized for dissolution?
Direct powder compression is preferred, with microcrystalline cellulose (filler), crospovidone (disintegrant), and magnesium stearate (lubricant). Dissolution testing in four media (e.g., pH 1.2, 4.5, 6.8, water) ensures robustness. Similarity factors (f2 >50) compare test vs. reference dissolution profiles .
Q. What statistical methods are appropriate for analyzing blood pressure outcomes in clinical trials?
Paired t-tests or ANOVA assess within-group changes (e.g., systolic/diastolic reductions). Between-group comparisons use independent t-tests, with logistic regression adjusting for covariates like age or comorbidities .
Advanced Research Questions
Q. How can inter-individual variability in pharmacokinetic studies be addressed?
Propensity score matching (PSM) balances baseline characteristics (e.g., age, BMI) between cohorts. Covariate-adjusted nonlinear mixed-effects modeling (NONMEM) accounts for variability in absorption/metabolism, improving dose-response predictions .
Q. What experimental designs resolve contradictions in preclinical vs. clinical efficacy data?
For neuroprotective claims (e.g., vascular dementia), integrate in vivo models (e.g., rUCCAO mice) with biomarker analysis (e.g., CaMKII phosphorylation). Use dose-ranging studies (0.1–0.5 mg/kg) and compare to positive controls (e.g., memantine) to validate mechanisms .
Q. How do tumor heterogeneity models incorporate this compound’s off-target effects?
Stochastic spatial models simulate cell proliferation, migration, and death under drug exposure. Single-cell sequencing identifies subclonal mutations affecting calcium channel sensitivity. Bioinformatic tools (e.g., PyClone) quantify clonal dynamics under treatment .
Q. What methodologies ensure reproducibility in synthetic chemistry for this compound?
Detailed characterization includes 1H/13C NMR, IR, and elemental analysis. Purity (>98%) is confirmed via HPLC with photodiode array detection. Batch-to-batch consistency is validated using ICH guidelines for stability (e.g., 25°C/60% RH for 24 months) .
Q. How are ethical challenges in large-scale hypertension trials managed?
IRB-approved protocols mandate informed consent, data anonymization, and DSMB oversight. Stratified randomization minimizes selection bias. Adverse events (e.g., edema) are reported using MedDRA terminology, with causality assessed via Naranjo criteria .
Methodological Challenges & Solutions
Handling discrepancies in enantiomer pharmacokinetics:
Chiral HPLC separates (R)- and (S)-amlodipine. Enantiomer-specific pharmacokinetics (e.g., t1/2 = 38.6 vs. 38.8 hours) require population pharmacokinetic models to optimize dosing .
Validating novel drug delivery systems (e.g., nanoparticles):
In vitro release studies use dialysis membranes under sink conditions. In vivo correlation (IVIVC) is established by comparing dissolution profiles to plasma concentration-time curves. Accelerated stability testing (40°C/75% RH) predicts shelf-life .
Data Presentation & Reproducibility
Best practices for reporting negative results in preclinical studies:
Use ARRIVE guidelines for animal studies. Include raw data (e.g., microglial activation counts) in supplementary materials. Transparently discuss limitations (e.g., sample size, model relevance) .
Ensuring computational models align with experimental data:
Parameterize models using published kinetic constants (e.g., IC50 for calcium channels). Sensitivity analysis identifies critical variables. Open-source code (e.g., GitHub) and FAIR data principles enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
